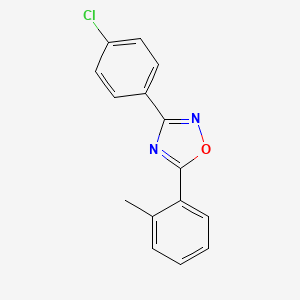![molecular formula C20H24N2O3 B5819961 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B5819961.png)
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a benzodioxole and a methoxyphenyl group, making it a molecule of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common method includes the reaction of piperazine with benzodioxole and methoxyphenyl derivatives under controlled conditions. The process often requires catalysts such as palladium and specific solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL: Shares the benzodioxole moiety but differs in the functional groups attached.
®-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PYRROLIDINE: Another compound with a benzodioxole group but with a pyrrolidine ring instead of piperazine.
Uniqueness: 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-23-18-4-2-3-16(11-18)13-21-7-9-22(10-8-21)14-17-5-6-19-20(12-17)25-15-24-19/h2-6,11-12H,7-10,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOVFUOGTLZEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(4-METHYLPHENYL)-3-(PROP-2-EN-1-YL)UREA](/img/structure/B5819879.png)
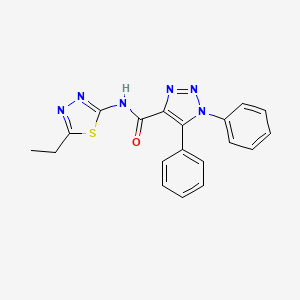
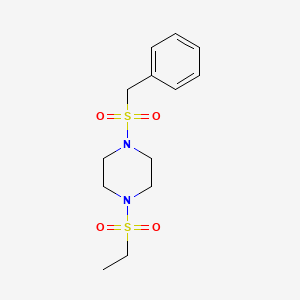
![3-(benzoylhydrazono)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5819906.png)
![N-[(FURAN-2-YL)METHYL]-N,4-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B5819907.png)
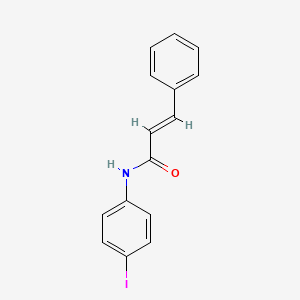
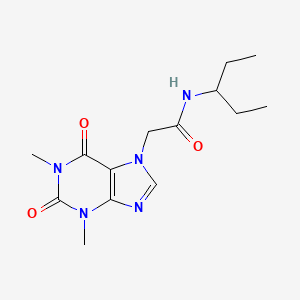
![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine](/img/structure/B5819938.png)
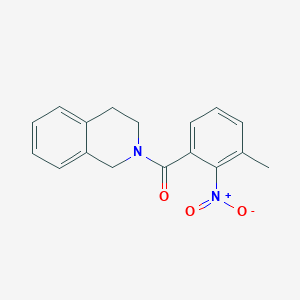
![N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5819943.png)
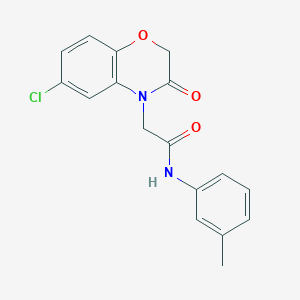
![N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide](/img/structure/B5819954.png)
![1-[4-(Dimethylamino)phenyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B5819968.png)
